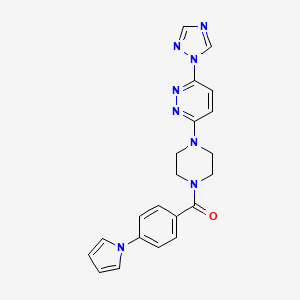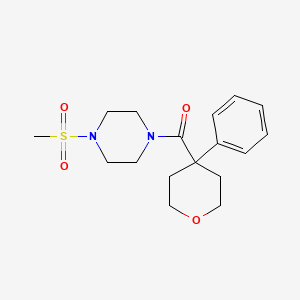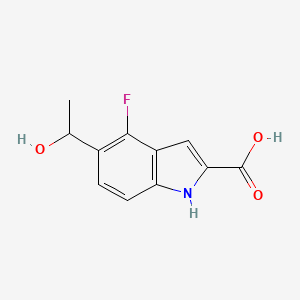
(4-(6-(1H-1,2,4-三唑-1-基)吡啶嗪-3-基)哌嗪-1-基)(4-(1H-吡咯-1-基)苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a complex organic molecule . It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized via a series of reactions involving the formation of the 1,2,4-triazole ring, followed by the introduction of the pyridazine and piperazine rings . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as NMR and MS analysis . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .科学研究应用
Electrochromic Materials
The compound’s electrochemical and optical properties have garnered significant interest. When synthesized into a polymer, it shows reversible electrochromic behavior. In its neutral state, the polymer film appears orange, while in the oxidized state, it turns blue. Notably, it boasts a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) . Researchers are exploring its potential in smart windows, displays, and other optoelectronic devices.
Antidiabetic Agents
Studies suggest that this compound may help regulate blood glucose levels. It could find applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and hyperlipidemia . Its efficacy in managing hyperglycemia makes it promising for therapeutic interventions.
Anticancer Properties
Pyrrolo[3,4-c]pyridine derivatives, including compounds similar to our target, have shown cytotoxic activity against cancer cells. These compounds act through various mechanisms, such as inhibiting dihydrofolate reductase, tyrosine kinases, and cyclin-dependent kinases . Further exploration of their potential as anticancer agents is ongoing.
Cytotoxicity Screening
Derivatives containing a (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone scaffold have been synthesized and screened for cytotoxic activity against various cell lines . Investigating their effects on specific cancer cell types could reveal novel therapeutic avenues.
Antibacterial Activity
In vitro studies have demonstrated antibacterial activity for certain pyrrole analogues. Novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone derivatives exhibited antibacterial effects . Researchers continue to explore their potential in combating bacterial infections.
Core Structure in Natural Products
The pyrrole subunit found in this compound serves as a basic core in many natural products . Understanding its role in biological systems could lead to insights into drug design and development.
未来方向
The future directions for research on this compound could include further investigation of its potential anticancer properties, as well as exploration of its potential applications in other areas of medicine . Additionally, further studies could be conducted to optimize its synthesis process and improve its physical and chemical properties .
作用机制
Target of action
Compounds containing 1,2,4-triazole and pyridazine rings, like this one, are often studied for their potential as therapeutic agents. They can interact with various biological targets, depending on their specific structure and functional groups .
Mode of action
The interaction of these compounds with their targets can lead to various biochemical changes. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical pathways
These compounds can affect various biochemical pathways. The specific pathways affected would depend on the compound’s structure and its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of action
The molecular and cellular effects of these compounds can include changes in cell proliferation, induction of apoptosis, and alterations in signal transduction pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
属性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c30-21(17-3-5-18(6-4-17)26-9-1-2-10-26)28-13-11-27(12-14-28)19-7-8-20(25-24-19)29-16-22-15-23-29/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWTTZBNDREPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)
![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)
![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)
![3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2632909.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)

![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)